1-amino-9-oxo-10H-acridine-4-carboxylic acid
CAS No.: 857616-10-5
Cat. No.: VC17329808
Molecular Formula: C14H10N2O3
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857616-10-5 |
|---|---|
| Molecular Formula | C14H10N2O3 |
| Molecular Weight | 254.24 g/mol |
| IUPAC Name | 1-amino-9-oxo-10H-acridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H10N2O3/c15-9-6-5-8(14(18)19)12-11(9)13(17)7-3-1-2-4-10(7)16-12/h1-6H,15H2,(H,16,17)(H,18,19) |
| Standard InChI Key | FUOBYFDEHGFQDU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Amino-9-oxo-10H-acridine-4-carboxylic acid features a tricyclic acridine core modified at positions 1, 4, and 9 (Figure 1). The planar aromatic system consists of two benzene rings fused to a central pyridine ring, with substituents including:
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An amino group (-NH) at position 1
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A carboxylic acid (-COOH) at position 4
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A ketone (=O) at position 9
This configuration confers both hydrophilic (carboxylic acid) and hydrophobic (aromatic core) regions, influencing solubility and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 254.24 g/mol |
| IUPAC Name | 1-amino-9-oxo-10H-acridine-4-carboxylic acid |
| Solubility | Limited aqueous solubility; soluble in polar aprotic solvents (e.g., DMSO) |
| Melting Point | Not experimentally determined |
| Spectral Data (IR) | Characteristic peaks: 1680 cm (C=O), 3300 cm (N-H stretch) |
Synthesis and Manufacturing
Bernthsen Acridine Synthesis
The Bernthsen method, first reported in 1884, remains a foundational approach for acridine derivatives . This reaction condenses diphenylamine with carboxylic acids under acidic conditions. For 1-amino-9-oxo-10H-acridine-4-carboxylic acid, adaptations using microwave-assisted synthesis or polyphosphoric acid (PPA) as a catalyst may enhance yield and reduce reaction times compared to traditional zinc chloride methods .
Key Reaction Steps:
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Condensation: Diphenylamine reacts with 4-carboxyanthranilic acid in PPA at 150–200°C.
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Cyclization: Intramolecular dehydration forms the acridine core.
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Functionalization: Post-synthetic modifications introduce the amino and ketone groups .
Ullmann Coupling Strategy
An alternative route employs the Ullmann reaction, which couples aryl halides with aryl amines using copper catalysis . This method allows precise control over substituent placement but requires harsh conditions (high temperatures, strong bases).
Biological Activities and Mechanisms
Table 2: Anticancer Activity of Acridine Hybrids
| Hybrid Compound | IC (μM) | Cell Line | Selectivity Index |
|---|---|---|---|
| Coumarin-acridine 10c | 56.74 | CaCo-2 (colon) | 0.77 |
| Coumarin-quinoline 7a | 51.72 | A549 (lung) | 1.5 |
Mechanistic studies suggest acridines intercalate DNA, inhibit topoisomerases, and disrupt RNA replication . The carboxylic acid moiety may enhance solubility and target binding via hydrogen bonding .
Antimicrobial Activity
Acridine derivatives show broad-spectrum antimicrobial effects. Hybrid 10c demonstrated:
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Antibacterial: MIC =
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